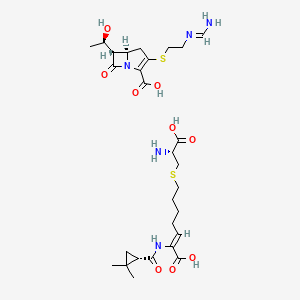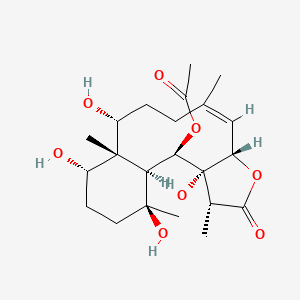
3,5,3'-Triiodothyropyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,3'-triiodothyropyruvate is conjugate base of 3,5,3'-triiodothyropyruvic acid. It is an organoiodine compound and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3,5,3'-triiodothyropyruvic acid.
Wissenschaftliche Forschungsanwendungen
Triiodothyroacetic Acid and Thyroid Hormone Resistance
3,5,3'-Triiodothyroacetic acid (Triac) has shown potential in therapy for resistance to thyroid hormone. It has a higher affinity for the thyroid hormone receptor-beta 1 (TR beta 1) than T3. Triac and 3,5,3'-triiodothyropropionic acid (Triprop) exhibit differential effects on TR beta 1 and TR beta 1 mutants, suggesting potential as specific treatments for patients with thyroid hormone resistance. Transcriptional activation studies in COS-1 cells using rat malic enzyme-TRE fused to thymidine kinase (TK)-chloramphenicol acetyltransferase (CAT) demonstrated Triac's higher maximal activity and lower concentration for 50% induction than T3 for TR beta 1 wt (Takeda, Suzuki, Liu, & Degroot, 1995).
Metabolic Effects in Goldfish
Direct effects of 3,5,3'-Triiodothyronine (T3) on goldfish (Carassius auratus) metabolism were studied using isolated mitochondria from liver and red muscle. T3 significantly increased the oxidation rates of substrates involved in amino acid and carbohydrate metabolism and lipid catabolism. These findings indicate that rapid elevation of substrate oxidation rates by thyroid hormones could be critical in diurnal changes in mitochondrial metabolism (Leary, Barton, & Ballantyne, 1996).
Triac's Transcriptional Regulation
Triac, a naturally occurring triiodothyronine (T3) analog, has been used to treat resistance to thyroid hormone (RTH). Studies comparing Triac and T3 on thyroid hormone response elements (TREs) revealed that Triac is more potent than T3 for transcriptional regulation by TRbeta1 and TRbeta2 isoforms, while regulation by TRalpha1 is equivalent for both ligands. These isoform-specific effects of Triac suggest its favorable use in RTH (Messier & Langlois, 2000).
Triac Therapy in Hyperthyroidism Due to RTH
The effectiveness of 3,5,3'-triiodothyroacetic acid (TRIAC) therapy in treating hyperthyroidism caused by thyroid hormone resistance (RTH) has been demonstrated. A study on a child with RTH showed TRIAC therapy's efficacy in reducing thyroid volume, resolving arrhythmia, and improving attention-deficit hyperactivity disorder (ADHD) symptoms. This suggests TRIAC as a potential therapeutic agent in hyperthyroidism and ADHD associated with RTH (Anzai, Adachi, Sho, Muroya, Asakura, & Onigata, 2012).
Type I Iodothyronine Deiodinase as a Selenocysteine-Containing Enzyme
Type I iodothyronine deiodinase, which plays a significant role in converting thyroxine (T4) to 3,5,3'-triiodothyronine (T3), has been identified as a selenocysteine-containing enzyme. This discovery explains the impaired conversion of T4 to T3 in selenium deficiency, highlighting selenium's essential role in thyroid hormone action (Berry, Banu, & Larsen, 1991).
Eigenschaften
Molekularformel |
C15H8I3O5- |
|---|---|
Molekulargewicht |
648.93 g/mol |
IUPAC-Name |
3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-oxopropanoate |
InChI |
InChI=1S/C15H9I3O5/c16-9-6-8(1-2-12(9)19)23-14-10(17)3-7(4-11(14)18)5-13(20)15(21)22/h1-4,6,19H,5H2,(H,21,22)/p-1 |
InChI-Schlüssel |
UZLGNJCPGBOQIB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)C(=O)[O-])I)I)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B1256145.png)

![4-Chloro-2-[[4-(2-oxolanylmethylamino)-2-quinazolinyl]amino]phenol](/img/structure/B1256147.png)




![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)

![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)



